2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone
Overview
Description
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C10H9F3O2 It is a derivative of acetophenone, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone typically involves the Friedel-Crafts acylation of 4-(trifluoromethyl)anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar Friedel-Crafts acylation process, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring.
4-(Trifluoromethyl)phenethyl alcohol: Contains a hydroxyl group instead of a carbonyl group.
2-Methoxy-4-(trifluoromethyl)pyridine: Pyridine derivative with similar substituents.
Uniqueness
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXVCXWXZAMAKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436540 | |
Record name | 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26771-69-7 | |
Record name | 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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